
(Chloromethyl)(diethoxy)(thiophen-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethyl)(diethoxy)(thiophen-2-yl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a silicon atom that is also bonded to a chloromethyl group and two ethoxy groups
Métodos De Preparación
The synthesis of (Chloromethyl)(diethoxy)(thiophen-2-yl)silane typically involves the reaction of thiophene derivatives with silicon-containing reagents. One common method is the hydrosilylation of thiophene with chloromethylsilane in the presence of a catalyst. The reaction conditions often include the use of a platinum or palladium catalyst and an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(Chloromethyl)(diethoxy)(thiophen-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Hydrosilylation: The silicon atom can participate in hydrosilylation reactions with alkenes or alkynes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Chloromethyl)(diethoxy)(thiophen-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism by which (Chloromethyl)(diethoxy)(thiophen-2-yl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a hydride donor or acceptor, facilitating various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
(Chloromethyl)(diethoxy)(thiophen-2-yl)silane can be compared with other thiophene-containing organosilicon compounds, such as chloromethyltri(thiophen-2-yl)silane and dimethyldi(thiophen-2-yl)silane These compounds share similar structural features but differ in the number and type of substituents on the silicon atomFor example, chloromethyltri(thiophen-2-yl)silane has three thiophene rings attached to the silicon atom, which may enhance its electronic properties compared to this compound .
Propiedades
Número CAS |
88237-64-3 |
|---|---|
Fórmula molecular |
C9H15ClO2SSi |
Peso molecular |
250.82 g/mol |
Nombre IUPAC |
chloromethyl-diethoxy-thiophen-2-ylsilane |
InChI |
InChI=1S/C9H15ClO2SSi/c1-3-11-14(8-10,12-4-2)9-6-5-7-13-9/h5-7H,3-4,8H2,1-2H3 |
Clave InChI |
QNCOKWXSJMSGHZ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCl)(C1=CC=CS1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


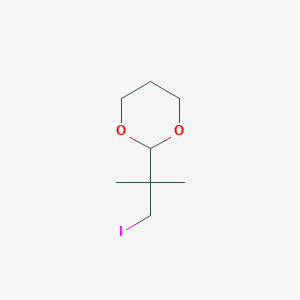
![Benzene, 1-[bis(phenylthio)methyl]-3-methoxy-](/img/structure/B14389243.png)
![N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B14389263.png)
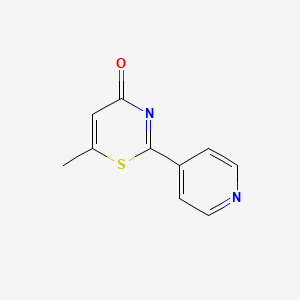
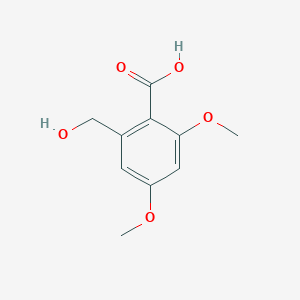
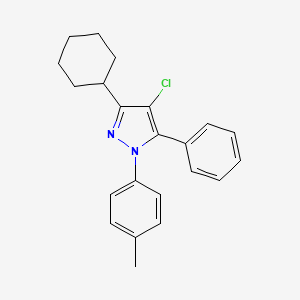
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14389282.png)
![4-[Dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one](/img/structure/B14389291.png)
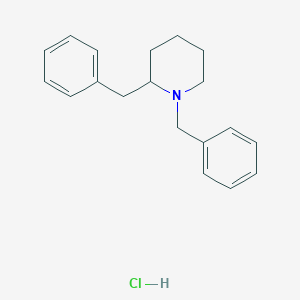
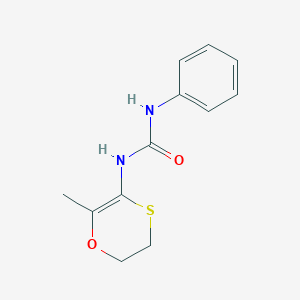
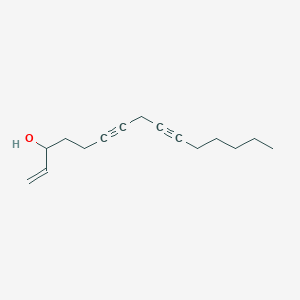
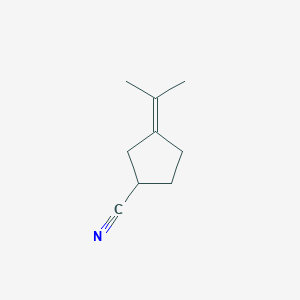

![[(2-Oxoethylidene)amino]oxidanide](/img/structure/B14389313.png)
